molecular formula C12H16N4 B8015783 1-methyl-N3-(2-phenylethyl)-1H-pyrazole-3,4-diamine CAS No. 1429418-59-6

1-methyl-N3-(2-phenylethyl)-1H-pyrazole-3,4-diamine

Cat. No.: B8015783
CAS No.: 1429418-59-6
M. Wt: 216.28 g/mol
InChI Key: HMDVNQGJMHYQOI-UHFFFAOYSA-N
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Description

1-Methyl-N3-(2-phenylethyl)-1H-pyrazole-3,4-diamine is an organic compound belonging to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a methyl group at the 1-position and a phenylethyl group at the N3-position. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

The synthesis of 1-methyl-N3-(2-phenylethyl)-1H-pyrazole-3,4-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-methyl-1H-pyrazole and 2-phenylethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

    Synthetic Route: One common synthetic route involves the nucleophilic substitution reaction where 1-methyl-1H-pyrazole reacts with 2-phenylethylamine in the presence of a base to form the desired product.

    Industrial Production: For large-scale production, the process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Methyl-N3-(2-phenylethyl)-1H-pyrazole-3,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-Methyl-N3-(2-phenylethyl)-1H-pyrazole-3,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound finds applications in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-methyl-N3-(2-phenylethyl)-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific biological context. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

1-Methyl-N3-(2-phenylethyl)-1H-pyrazole-3,4-diamine can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-methyl-1H-pyrazole-4-carboxylic acid amides and 1-methyl-N3,N5-bis(2-phenylethyl)-4H-pyridine-3,5-dicarboxamide share structural similarities.

    Uniqueness: The presence of the phenylethyl group at the N3-position and the specific substitution pattern on the pyrazole ring confer unique chemical and biological properties to the compound, distinguishing it from other pyrazole derivatives.

Properties

IUPAC Name

1-methyl-3-N-(2-phenylethyl)pyrazole-3,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-16-9-11(13)12(15-16)14-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDVNQGJMHYQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)NCCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501214184
Record name 1H-Pyrazole-3,4-diamine, 1-methyl-N3-(2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501214184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429418-59-6
Record name 1H-Pyrazole-3,4-diamine, 1-methyl-N3-(2-phenylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1429418-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3,4-diamine, 1-methyl-N3-(2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501214184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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